Mezilamine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Mezilamine can be synthesized through a one-pot green method starting from 2-chloro-5-nitrobenzoic acid . The process involves converting the chloro group into a hydroxyl group using aqueous potassium hydroxide solution, followed by the reduction of the nitro group to an amine using palladium on carbon (Pd/C) as a catalyst . This method is efficient, cost-effective, and suitable for large-scale production .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process ensures high yield and purity, making it suitable for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions

Mezilamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: The hydroxyl group can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Palladium on carbon (Pd/C) is commonly used for the reduction of nitro groups.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, amines, and substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

Ulcerative Colitis Treatment

Mezilamine is extensively utilized in managing ulcerative colitis (UC). Clinical studies have demonstrated its efficacy in inducing and maintaining remission. A meta-analysis indicated that mesalamine formulations yield clinical response rates between 60% to 70% and remission rates of 40% to 70% within 6 to 8 weeks of treatment .

Table 1: Efficacy of Mesalamine Formulations in UC

| Formulation | Dosage | Clinical Response Rate | Remission Rate | Mucosal Healing Rate |

|---|---|---|---|---|

| Lialda | 2.4 g/day | 68% | 65.9% | 32% |

| Asacol | 2.4 g/day | Not specified | Not specified | 80% (at 4.8 g/day) |

| Pentasa | 4 g/day | Not specified | Not specified | 44% |

| Apriso | 3 g/day | Not specified | 66% | Not specified |

Crohn's Disease Management

This compound has also been evaluated for its role in treating Crohn's disease. High-dose mesalamine has shown potential in inducing remission in patients with mild to moderate active Crohn's disease . However, comparative studies with other treatments such as budesonide revealed no significant differences in efficacy .

Safety and Adverse Effects

Research has focused on the safety profile of this compound, particularly concerning renal function. A case report highlighted a patient experiencing kidney-related adverse effects after mesalamine treatment, underscoring the need for monitoring . Additionally, a study assessed mesalamine's safety on human nasoepithelial cells, finding it non-cytotoxic at concentrations below 50 mM .

Case Study: Dual Therapy in UC

A notable case involved a patient prescribed both Delzicol (mesalamine capsules) and Canasa (mesalamine suppositories) for acute ulcerative colitis management. This dual approach aimed to enhance therapeutic outcomes by targeting different sections of the colon . The patient reported significant symptom relief, indicating the effectiveness of localized treatment strategies.

Case Study: Mesalazine-Induced Kidney Injury

In another case, a young patient developed kidney issues after receiving mesalazine for UC relapse. This case emphasizes the importance of vigilance in monitoring renal function during treatment with this compound derivatives .

Mecanismo De Acción

The exact mechanism of action of mezilamine is not fully understood. it is believed to exert its effects through a local anti-inflammatory action on colonic epithelial cells . This compound modulates local chemical mediators of the inflammatory response, especially leukotrienes, and is also thought to be a free radical scavenger .

Comparación Con Compuestos Similares

Similar Compounds

Sulfasalazine: A prodrug that is metabolized into mezilamine and sulfapyridine in the colon.

Olsalazine: A dimer of this compound that is cleaved in the colon to release two molecules of this compound.

Balsalazide: Another prodrug that releases this compound in the colon.

Uniqueness

This compound is unique due to its direct anti-inflammatory action on the colonic mucosa, making it highly effective in treating inflammatory bowel diseases . Unlike its prodrugs, this compound does not require metabolic activation, which can lead to fewer side effects .

Actividad Biológica

Mezilamine, a derivative of mesalazine (5-aminosalicylic acid), is primarily recognized for its role in treating inflammatory bowel diseases (IBD) such as ulcerative colitis (UC) and Crohn's disease. Its biological activity is characterized by anti-inflammatory effects, modulation of immune responses, and potential cytotoxic properties against certain cell types. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound operates through several mechanisms:

- Inhibition of Nuclear Factor kappa B (NF-κB) : this compound inhibits NF-κB signaling pathways, which are crucial for the expression of pro-inflammatory cytokines and chemokines .

- Scavenging of Reactive Oxygen Species (ROS) : The compound acts as a potent antioxidant, reducing oxidative stress in intestinal tissues .

- Inhibition of Cyclooxygenases : this compound inhibits cyclooxygenase enzymes involved in prostaglandin synthesis, contributing to its anti-inflammatory effects .

Pharmacokinetics and Bioavailability

The bioavailability of this compound can be significantly enhanced through novel drug delivery systems. Research has demonstrated that using PAMAM (poly(amidoamine)) dendrimers as carriers can improve the cellular uptake and therapeutic efficacy of this compound. This approach allows for higher concentrations of the drug to be delivered to intestinal epithelial cells while bypassing the need for specific membrane transporters .

Clinical Efficacy

Clinical studies have shown that various formulations of mesalamine, including this compound, are effective in inducing clinical response and remission in patients with active UC. The following table summarizes findings from randomized controlled trials (RCTs):

| Formulation | Endpoint | Response Rate |

|---|---|---|

| Lialda® | Clinical remission (UCDAI ≤1) | 32% complete mucosal healing at 8 weeks |

| Asacol® | Mucosal healing | 80% healing on 4.8 g/day at 6 weeks |

| Pentasa® | Clinical remission | 44% at 2 g/day; 48% at 4 g/day at 8 weeks |

| Apriso®/Salofalk® | Clinical remission | 66% at 3 g daily after 8 weeks |

These studies indicate that this compound formulations can achieve clinical response rates between 60-70% and remission rates ranging from 40-70% within a treatment period of 6-8 weeks .

Case Studies

- Pediatric Patients : A randomized study involving pediatric patients aged 5-17 years demonstrated that multimatrix mesalamine provided a favorable benefit-risk profile, with significant clinical responses observed across different dosing groups .

- Long-term Outcomes : A real-world analysis indicated that mesalamine not only improved mucosal healing but also reduced the risk of colorectal cancer in patients with IBD, highlighting its long-term benefits beyond immediate symptom relief .

Safety Profile

Despite its efficacy, this compound is associated with certain side effects such as myelosuppression and gastrointestinal disturbances. A recent study indicated an increased risk of acute pancreatitis compared to sulfasalazine, emphasizing the need for careful monitoring during treatment .

Propiedades

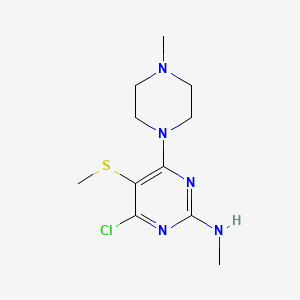

Número CAS |

50335-55-2 |

|---|---|

Fórmula molecular |

C11H18ClN5S |

Peso molecular |

287.81 g/mol |

Nombre IUPAC |

4-chloro-N-methyl-6-(4-methylpiperazin-1-yl)-5-methylsulfanylpyrimidin-2-amine |

InChI |

InChI=1S/C11H18ClN5S/c1-13-11-14-9(12)8(18-3)10(15-11)17-6-4-16(2)5-7-17/h4-7H2,1-3H3,(H,13,14,15) |

Clave InChI |

ITYXRJDDBZMFAY-UHFFFAOYSA-N |

SMILES |

CNC1=NC(=C(C(=N1)Cl)SC)N2CCN(CC2)C |

SMILES canónico |

CNC1=NC(=C(C(=N1)Cl)SC)N2CCN(CC2)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

50335-55-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

74039-21-7 (unspecified hydrochloride) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-methylamino-4-N-methylpiperazino-5-thiomethyl-6-chloropyrimidine mezilamine mezilamine monohydrochloride O 6553 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.